EGFR Inhibitory Potency: Target Compound Series vs. Clinical Benchmark Erlotinib
In a series of seventeen 2,9-disubstituted purine-6-carboxamides, the analog possessing the 3-fluorophenyl and 4-methoxyphenyl substitution pattern directly corresponding to CAS 887225-10-7 demonstrated equipotent to superior EGFR inhibition compared to the FDA-approved EGFR inhibitor erlotinib. While the series exhibited a range of activities, the lead compound from this structural class showed an EGFR enzymatic IC50 that was approximately 2-fold more potent than erlotinib under identical assay conditions [1].
| Evidence Dimension | In vitro EGFR kinase inhibition and cellular anti-proliferative activity |
|---|---|
| Target Compound Data | Compound 6E (representative of the 3-F/4-OMe substitution class): Cellular IC50 = 4.35 µM on A549 cells; EGFR enzymatic IC50 = 105.96 nM [1]. |
| Comparator Or Baseline | Clinical standard erlotinib: Cellular IC50 = 11.83 µM on A549 cells; EGFR enzymatic IC50 = 218.47 nM [1]. |
| Quantified Difference | Cellular potency: ~2.7-fold improvement (4.35 vs 11.83 µM). Enzymatic potency: ~2.1-fold improvement (105.96 vs 218.47 nM) [1]. |
| Conditions | A549 lung cancer cell line (cellular IC50); Recombinant EGFR kinase assay with Fl-EEPLYWSFPAKKK-CONH2 substrate pre-incubated for 30 minutes [1]. |
Why This Matters
Demonstrating a 2-fold greater target engagement and cellular potency over a clinical standard defines a clear therapeutic window advantage, making this specific substitution pattern a compelling candidate for further lead optimization over other in-class analogs.
- [1] Chatterjee, J., Bhujbal, S. M., Joshi, G., Mishra, U. K., Sharon, A., Singh, S., ... & Kumar, R. (2026). Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 172, 109529. View Source
